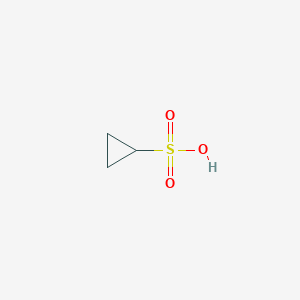

Cyclopropanesulfonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBAYKGXREKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439501 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21297-68-7 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of Cyclopropanesulfonic Acid Synthesis

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability to molecules.[1] Its incorporation into drug candidates often leads to enhanced potency and improved pharmacokinetic profiles. Consequently, cyclopropanesulfonic acid and its derivatives, particularly cyclopropanesulfonyl chloride and cyclopropanesulfonamides, have emerged as critical building blocks in the synthesis of a wide array of biologically active compounds.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to cyclopropanesulfonic acid, focusing on the underlying reaction mechanisms and providing practical, field-proven insights for researchers and drug development professionals.

Route 1: Intramolecular Cyclization via Nucleophilic Substitution

One of the most robust and scalable methods for the synthesis of cyclopropane sulfonamides, which can be readily hydrolyzed to the corresponding sulfonic acid, is through an intramolecular ring-closing reaction. This strategy typically involves the synthesis of a linear precursor containing a suitable leaving group, followed by base-induced cyclization.[2][4]

Causality Behind Experimental Choices

The selection of a protected sulfonamide, such as an N-tert-butyl sulfonamide, is a key strategic decision.[4] The bulky tert-butyl group serves two primary purposes: it protects the acidic proton of the sulfonamide, preventing unwanted side reactions, and it can be cleaved under acidic conditions without compromising the integrity of the newly formed cyclopropane ring. The choice of a strong, non-nucleophilic base like n-butyllithium is critical for efficiently deprotonating the carbon alpha to the sulfonyl group, initiating the intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via a two-step sequence: initial formation of a sulfonamide followed by an intramolecular SN2 reaction.

-

Sulfonamide Formation: 3-chloropropanesulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine. The triethylamine acts as a scavenger for the HCl generated during the reaction.

-

Deprotonation and Cyclization: The resulting N-tert-butyl-3-chloropropylsulfonamide is treated with a strong base, typically n-butyllithium, at low temperatures. The base abstracts a proton from the carbon adjacent to the sulfonyl group, generating a carbanion.

-

Intramolecular SN2 Attack: The generated carbanion then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular fashion to form the cyclopropane ring and expel the chloride ion.

-

Deprotection: The N-tert-butyl group is subsequently removed by treatment with a strong acid, such as formic acid or trifluoroacetic acid, to yield the cyclopropyl sulfonamide.[2]

Visualization of the Ring-Closing Mechanism

Caption: Intramolecular cyclization pathway to cyclopropyl sulfonamide.

Experimental Protocol: Synthesis of Cyclopropyl Sulfonamide[2]

-

Sulfonamide Formation: To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) at 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) over 30-60 minutes. Stir the mixture at 5 °C for 10 minutes.

-

Work-up: Allow the mixture to warm to room temperature and wash with 1 M hydrochloric acid (200 mL) and then with water (100 mL).

-

Solvent Exchange: Distill off approximately 250 mL of toluene. Add tetrahydrofuran (THF, 700 mL) and continue distillation until a residual volume of approximately 600 mL is obtained.

-

Cyclization: Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 eq) at this temperature.

-

Quenching: After the reaction is complete, warm the mixture to ambient temperature and quench with water.

-

Deprotection: Remove the solvents by distillation and treat the residue with formic acid at 70-90 °C while bubbling nitrogen through the mixture until the conversion is complete.

-

Isolation: Remove residual formic acid by co-evaporation with toluene and crystallize the product from a toluene/ethanol mixture.

Route 2: Synthesis from a Cyclopropyl Grignard Reagent

This approach leverages the nucleophilic character of a Grignard reagent to introduce the sulfonyl group. The synthesis of cyclopropanesulfonyl chloride via this route is a well-established method.[5][6]

Causality Behind Experimental Choices

The use of cyclopropylmagnesium bromide as the starting material provides a direct method for forming the carbon-sulfur bond. Sulfur dioxide is an excellent electrophile for this purpose. The subsequent chlorination of the intermediate sulfinate salt with N-chlorosuccinimide (NCS) is an effective and mild method to generate the sulfonyl chloride.[5] The choice of anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic solvents.

Reaction Mechanism

-

Formation of Sulfinate: Cyclopropylmagnesium bromide is added to a solution of sulfur dioxide in an anhydrous solvent like THF at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom of SO2, forming a magnesium sulfinate salt.

-

Oxidative Chlorination: The intermediate sulfinate is then treated with N-chlorosuccinimide (NCS). The sulfinate attacks the electrophilic chlorine atom of NCS, leading to the formation of cyclopropanesulfonyl chloride and succinimide anion.

Visualization of the Grignard Route

Caption: Synthesis of cyclopropanesulfonyl chloride via a Grignard reagent.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride[6]

-

Reaction Setup: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at -10 °C, slowly add a solution of SO2 in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes, maintaining the temperature between -10 and -5 °C.

-

Sulfinate Formation: Allow the reaction mixture to warm to ambient temperature over 30 minutes.

-

Chlorination: Cool the mixture to -5 to 0 °C and add N-chlorosuccinimide (2.0 g, 15 mmol).

-

Work-up: Allow the reaction mixture to warm to ambient temperature and dilute with methyl tert-butyl ether (50 mL). Add water (50 mL) and stir for 5 minutes.

-

Extraction: Separate the organic layer and wash with brine (50 mL).

-

Isolation: Concentrate the organic layer to obtain the crude cyclopropanesulfonyl chloride.

The resulting cyclopropanesulfonyl chloride can be hydrolyzed to cyclopropanesulfonic acid by treatment with water.

Route 3: Oxidation of Cyclopropyl Mercaptan

The direct oxidation of a thiol to a sulfonic acid is a fundamental transformation in sulfur chemistry. While specific literature for the oxidation of cyclopropyl mercaptan to cyclopropanesulfonic acid is less common in the initial search, the general principles of mercaptan oxidation are well-established and applicable.[7][8]

Causality Behind Experimental Choices

Strong oxidizing agents are required to convert the sulfur atom from the -2 oxidation state in the thiol to the +6 oxidation state in the sulfonic acid. Hydrogen peroxide is a common and environmentally benign choice.[7] The reaction is often carried out in an acidic medium to facilitate the oxidation process.

Plausible Reaction Mechanism

The oxidation of a mercaptan to a sulfonic acid is a stepwise process involving several intermediates.

-

Initial Oxidation: The mercaptan is first oxidized to a sulfenic acid (c-C3H5-SOH).

-

Further Oxidation to Sulfinic Acid: The sulfenic acid is then further oxidized to a sulfinic acid (c-C3H5-SO2H).

-

Final Oxidation to Sulfonic Acid: The final oxidation step converts the sulfinic acid to the sulfonic acid (c-C3H5-SO3H).

Each of these steps involves the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.

Visualization of the Oxidation Pathway

Caption: Stepwise oxidation of cyclopropyl mercaptan.

General Experimental Protocol: Oxidation of a Mercaptan[8]

-

Reaction Setup: In a reaction vessel, place the alkyl mercaptan.

-

Oxidation: Add hydrogen peroxide to the mercaptan. The reaction can be carried out in the presence of an alkylsulfonic acid, which can act as a solvent and catalyst.

-

Reaction Conditions: The reaction temperature and time will depend on the specific mercaptan and the concentration of the hydrogen peroxide.

-

Work-up: After the reaction is complete, the product can be isolated by distillation to remove water and any unreacted starting materials.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Yield | Key Advantages | Key Considerations |

| Intramolecular Cyclization | 3-chloropropanesulfonyl chloride, tert-butylamine, n-BuLi | Good to Excellent | Scalable, well-established for sulfonamide synthesis | Requires strong base and anhydrous conditions; multi-step process |

| Grignard Reagent | Cyclopropylmagnesium bromide, SO2, NCS | ~80% (for sulfonamide)[5] | Direct C-S bond formation, good yields | Requires anhydrous conditions, handling of gaseous SO2 |

| Mercaptan Oxidation | Cyclopropyl mercaptan, H2O2 | Variable | Potentially a direct route, uses common oxidizing agents | Mechanism can be complex, potential for over-oxidation or side products |

Conclusion

The synthesis of cyclopropanesulfonic acid and its derivatives can be achieved through several distinct and effective methodologies. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific functional group required in the final product. The intramolecular cyclization and Grignard reagent routes are well-documented and provide reliable pathways to cyclopropane sulfonamides and sulfonyl chlorides, respectively. The oxidation of cyclopropyl mercaptan represents a more direct but potentially less controlled approach. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields of these valuable synthetic building blocks.

References

- US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google P

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

- US4239696A - Process for the production of alkyl sulfonic acids - Google P

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

- WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google P

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

- US2727920A - Oxidation of mercaptans to sulfonic acids - Google P

-

Cyclopropanation of Alkenes - Master Organic Chemistry. (URL: [Link])

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (URL: [Link])

-

Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress. (URL: [Link])

-

Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 3. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]

- 4. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 5. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]

- 7. US4239696A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]

- 8. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

The Cyclopropane-Sulfonic Acid Paradox: Stability, Synthesis, and Structural Integrity

Executive Summary

The incorporation of cyclopropane rings into sulfonic acid scaffolds presents a unique chemical paradox. While the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol), rendering it susceptible to acid-catalyzed electrophilic ring opening, the presence of the sulfonic acid group (or its derivatives) often imparts unexpected stability. This guide explores the electronic mechanisms governing this stability, provides robust synthetic protocols for generating cyclopropanesulfonic acids without ring rupture, and outlines validation methods for pharmaceutical applications.

Theoretical Framework: The Stability Paradox

The Strain vs. Electronic Effect

Cyclopropane is inherently unstable due to Baeyer strain (angle deformation from 109.5° to 60°) and torsional strain (eclipsed hydrogens). In the presence of strong Brønsted acids, the ring typically acts as a weak base (

However, the introduction of a sulfonyl group (

-

Inductive Deactivation (-I Effect): The sulfonyl group is a potent electron-withdrawing group (EWG). It reduces electron density within the Walsh orbitals (the bent

-bonds of the ring). Since acid-catalyzed ring opening is an electrophilic attack, the electron-deficient ring becomes significantly less basic and resistant to protonation. -

Transition State Destabilization: Ring opening proceeds through a cationic transition state. The adjacent sulfonyl group destabilizes this developing positive charge, effectively raising the activation energy (

) required for the ring-opening pathway.

Mechanistic Pathway: Retention vs. Rupture

The fate of the ring depends on the balance between the acidity of the medium and the electron-withdrawing power of the substituent.

Figure 1: Mechanistic divergence in acidic media. The Sulfonyl group forces the reaction toward Path A by raising the energy barrier of Path B.

Synthetic Methodologies

Direct sulfonation of cyclopropane is hazardous and low-yielding. The preferred industrial and laboratory strategy involves intramolecular cyclization of acyclic precursors or nucleophilic displacement on pre-formed rings.

Strategy A: The "Safe Construction" (Intramolecular Cyclization)

This is the standard for generating cyclopropyl sulfonamides (common in antiviral drugs like Daclatasvir analogs). The ring is formed after the sulfonyl group is in place, avoiding the risk of opening a pre-existing ring with harsh sulfonylating agents.

Core Protocol: 3-Chloropropanesulfonyl Chloride Route

-

Step 1: Sulfonamide Formation React 3-chloropropanesulfonyl chloride with a protected amine (e.g., tert-butylamine).

-

Why: The tert-butyl group protects the nitrogen and prevents premature polymerization.

-

-

Step 2: Cyclization Treat the acyclic sulfonamide with n-Butyllithium (n-BuLi).[1]

-

Step 3: Deprotection (The Critical Step) Standard TFA deprotection can be too harsh. A validated alternative uses Formic Acid .[10]

Strategy B: Nucleophilic Substitution (Strecker Reaction)

For simple cyclopropanesulfonic salts.

-

Note: This requires a robust cyclopropyl halide and high temperatures.

Detailed Experimental Protocol: Synthesis & Deprotection

This protocol describes the synthesis of a cyclopropyl sulfonamide scaffold, emphasizing the stability of the ring during the acidic deprotection step.

Phase 1: Cyclization

-

Prepare Solution: Dissolve N-tert-butyl-3-chloropropanesulfonamide (1.0 eq) in dry THF under Argon. Cool to -78°C.

-

Cyclize: Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 30 mins.

-

Observation: The solution may turn yellow.

-

-

Warm & Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

. -

Isolate: Extract with EtOAc, wash with brine, dry over

.

Phase 2: Acidic Deprotection (The Stability Test)

This step challenges the ring stability. We use Formic Acid as a controllable alternative to TFA.[10]

-

Reagent: Neat Formic Acid (98%).

-

Reaction: Dissolve the cyclized intermediate in Formic Acid (10 vol). Heat to 70–90°C for 2-4 hours.

-

Critical Control: Continuously bubble

through the mixture to remove isobutylene gas as it forms, driving the equilibrium forward.

-

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene to remove residual acid.[1][10]

-

Result: The cyclopropane ring remains intact despite the hot acidic medium, validated by NMR.

Figure 2: Synthetic workflow for cyclopropyl sulfonamides, highlighting the acidic deprotection step.[11]

Validation: The Acid Challenge Test

To confirm ring stability in your specific derivative, perform the following NMR study.

Protocol

-

Sample: 10 mg of sulfonate/sulfonamide.

-

Solvent: 0.6 mL

(for salts) or -

Acid Spike: Add 50

L of -

Monitoring: Acquire

NMR at

Data Interpretation

The cyclopropane protons have a distinct high-field chemical shift. Ring opening results in a massive downfield shift as the protons move to an acyclic, aliphatic environment.

Table 1: NMR Shift Diagnostics

| Structural State | Chemical Shift ( | Multiplicity | Interpretation |

| Intact Ring | 0.6 – 1.2 ppm | Multiplet (complex) | Stable. High-field shift due to ring current anisotropy. |

| Ring Opened | 1.8 – 2.5 ppm | Triplet/Quintet | Failed. Typical for acyclic methylene ( |

| Intermediate | ~4.0 ppm | Broad | Unstable. Transient carbocation or alcohol species (if quenched). |

Pharmaceutical Implications[12]

In drug discovery, the cyclopropanesulfonamide moiety is a bioisostere for carboxylic acids and straight-chain sulfonamides.

-

Conformational Restriction: The ring locks the orientation of the sulfonamide, potentially increasing binding affinity by reducing the entropic penalty of binding.

-

Metabolic Stability: The cyclopropane ring blocks

-oxidation pathways that might degrade an alkyl chain. -

Acid Stability in vivo: The stability demonstrated in synthesis translates to stability in the acidic environment of the stomach (

), ensuring oral bioavailability without degradation.

References

- Synthesis of Cyclopropyl Sulfonamides (Patent Process) Google Patents. "Process for the preparation of cyclopropyl sulfonamide (WO2009053281A1)."

-

Donor-Acceptor Cyclopropane Reactivity Organic Letters. "Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid." [Link]

-

Cyclopropane Structure and Strain Wikipedia. "Cyclopropane: Structure, Bonding, and Reactivity." [Link]

-

Sulfonamide Drug Synthesis National Institutes of Health (NIH). "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." [Link]

Sources

- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 2. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopropane - Wikipedia [en.wikipedia.org]

- 7. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclopropane synthesis [organic-chemistry.org]

- 10. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropanesulfonamide Scaffold: From HCV Blockbusters to Next-Gen Ion Channel Modulators

Executive Summary

The cyclopropanesulfonamide moiety represents a triumph of bioisosteric design in modern medicinal chemistry. By replacing the carboxylic acid functionality with an acyl cyclopropanesulfonamide, drug developers have successfully navigated the "permeability-solubility paradox," creating molecules that maintain the necessary acidity for electrostatic interactions while dramatically improving membrane permeability and metabolic stability. This technical guide dissects the biological activity of this scaffold, moving from its validated success in Hepatitis C (HCV) NS3/4A protease inhibitors to its emerging role in selective NaV1.7 modulation for neuropathic pain and targeted oncology.

The Medicinal Chemistry Rationale: Why Cyclopropanesulfonamides?

The transition from a carboxylic acid to a sulfonamide—and specifically a cyclopropanesulfonamide —is rarely a random screen hit; it is a deliberate design choice driven by three physicochemical pillars.

The Acidity Bioisostere ( Modulation)

Many biological targets (proteases, ion channels) require a negative charge to anchor the ligand (e.g., interacting with the oxyanion hole of a protease).

-

The Problem: Carboxylic acids (

) are ionized at physiological pH, leading to poor passive membrane permeability. -

The Solution: The acyl sulfonamide (

) mimics the acidity of a carboxylic acid (

The "Magic Ring" Effect (Conformational Restriction)

The cyclopropyl group is not merely a hydrophobic cap; it acts as a conformational lock.

-

Entropic Advantage: The inherent strain (

) and rigidity of the cyclopropane ring reduce the entropic penalty upon binding compared to flexible alkyl chains (e.g., isopropyl or ethyl groups). -

Metabolic Shielding: The unique

-like character of cyclopropane C-H bonds makes them more resistant to Cytochrome P450-mediated oxidation compared to standard aliphatic chains.

Physicochemical Comparison Table

| Property | Carboxylic Acid ( | Methanesulfonamide ( | Cyclopropanesulfonamide ( |

| 4.5 - 5.0 | ~10.0 (non-acyl) / ~4.5 (acyl) | ~4.5 - 5.0 (acyl) | |

| LogD (pH 7.4) | Low (Ionized) | Moderate | High (Lipophilic Core) |

| Metabolic Stability | High (Phase II only) | Moderate | High (Oxidative resistance) |

| Permeability ( | Low | Moderate | High |

The Blockbuster Application: HCV NS3/4A Protease Inhibitors[2][3]

The most authoritative validation of the cyclopropanesulfonamide scaffold lies in the treatment of Hepatitis C. Drugs like Glecaprevir , Voxilaprevir , and Grazoprevir utilize this moiety to inhibit the NS3/4A serine protease.

Mechanism of Action

The NS3/4A protease is essential for viral replication.[1] The cyclopropanesulfonamide moiety in these inhibitors serves a dual function:

-

Catalytic Mimicry: The acyl sulfonamide group forms a hydrogen bond network with the catalytic triad (His57, Asp81, Ser139), mimicking the transition state of the peptide bond hydrolysis.

-

P1-P1' Spanning: The cyclopropyl group typically occupies the S1' subsite, providing critical van der Waals contacts that drive potency.

Visualization: NS3/4A Inhibition Pathway

The following diagram illustrates the structural logic of how these inhibitors disrupt the viral lifecycle.

Figure 1: Mechanism of Action for Cyclopropanesulfonamide-based HCV Protease Inhibitors. The scaffold acts as a transition-state mimic, locking the protease in an inactive conformation.

Emerging Frontier: NaV1.7 Inhibitors for Pain[5][6]

Beyond infectious disease, the scaffold is revolutionizing pain management by targeting Voltage-Gated Sodium Channels (NaV1.7), a genetically validated target for insensitivity to pain.[2]

The Selectivity Challenge

The major hurdle in NaV drug discovery is selectivity. Inhibiting NaV1.5 (cardiac) leads to arrhythmias.

-

Role of Cyclopropanesulfonamide: Recent SAR studies (e.g., by Genentech, Xenon, Pfizer) have shown that acyl sulfonamides bearing a cyclopropyl cap can exploit subtle differences in the voltage-sensing domain of NaV1.7 vs. NaV1.5.

-

State-Dependence: These inhibitors preferentially bind to the inactivated state of the channel, which is more prevalent in hyperexcitable pain neurons than in normal cardiac tissue.

Key Compound Data (Representative)

-

Compound 51 (Lupin/Genentech series):

Experimental Protocols

To validate biological activity for this scaffold, two assays are critical: the biochemical potency assay and the metabolic stability screen.

Protocol A: FRET-Based NS3/4A Protease Inhibition Assay

This protocol determines the

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, 5 mM DTT.

-

Substrate: FRET depsipeptide (Ac-Asp-Glu-Val-Val-Pro-Abu-ψ-[COO]-Ala-Ser-Cys(Cy5)-NH2).

-

Enzyme: Recombinant NS3/4A protease domain (genotype 1b or 3a).

Workflow:

-

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

-

Incubation: Add 20 µL enzyme solution (final conc. 1 nM) to 1 µL compound in 384-well black plates. Incubate for 15 min at RT to allow equilibrium binding.

-

Initiation: Add 20 µL substrate (final conc.

value, typically 2 µM). -

Detection: Monitor fluorescence increase (Ex/Em: 635/670 nm) continuously for 30 minutes on a microplate reader (e.g., EnVision).

-

Analysis: Calculate initial velocity (

). Fit data to the 4-parameter logistic equation to derive

Protocol B: Microsomal Stability Assessment

Crucial for verifying the metabolic shielding effect of the cyclopropane ring.

Workflow:

-

Mix: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

-

Start: Initiate reaction with NADPH-generating system (1 mM NADPH final).

-

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing internal standard) to quench. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time.- .

Synthetic Architectures

The construction of the acyl cyclopropanesulfonamide linkage is the bottleneck in producing these libraries.

Validated Synthetic Route

The most robust method involves the coupling of a primary sulfonamide with an activated carboxylic acid.

Figure 2: General synthetic workflow for generating acyl cyclopropanesulfonamide libraries.

Key Technical Note: For sterically hindered acids, activation with CDI (Carbonyldiimidazole) followed by heating with the sulfonamide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to standard EDCI couplings.

References

-

Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses. [Link]

-

Discovery of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry. [Link]

-

Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models. Journal of Medicinal Chemistry. [Link]

-

Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

Sources

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cyclopropanesulfonic Acid in Common Organic Solvents

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its successful formulation and ultimate therapeutic efficacy. Among these, solubility stands as a cornerstone characteristic, profoundly influencing bioavailability, processability, and the overall performance of a drug product.[1][2][3] Cyclopropanesulfonic acid, a moiety of growing interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, presents a compelling case for a thorough investigation of its solubility profile.[4] This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the solubility of cyclopropanesulfonic acid in a range of common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess and leverage this critical physicochemical parameter.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of solution (ΔG_sol).[5][6][7][8][9] For dissolution to be spontaneous, ΔG_sol must be negative. The relationship is defined by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[3][4][10][11]

-

T is the absolute temperature in Kelvin.

-

ΔS_sol is the entropy of solution, reflecting the change in disorder of the system upon dissolution.[4][11][12]

The interplay of these thermodynamic quantities is dictated by the intermolecular forces between the solute (cyclopropanesulfonic acid) and the solvent molecules.[13][14][15][16]

The Molecular Profile of Cyclopropanesulfonic Acid: A Solubility Perspective

To predict the solubility of cyclopropanesulfonic acid, we must first dissect its molecular structure:

-

The Sulfonic Acid Group (-SO₃H): This is the dominant functional group, rendering the molecule highly polar and a strong acid.[5][11][13][14][15] Sulfonic acids are known to be significantly more acidic than their carboxylic acid counterparts, with pKa values often in the negative range.[10][11] This strong acidity implies a high propensity for ionization, particularly in protic or polar solvents. The -SO₃H group is a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the sulfonyl oxygens).[6][15]

-

The Cyclopropyl Ring (C₃H₅-): This small, strained cycloalkane imparts a degree of non-polar character to the molecule. While the carbon-hydrogen bonds are relatively non-polar, the overall contribution of this group is to the molecule's size and shape, which can influence how it packs in a crystal lattice and how it is accommodated by solvent molecules.

The solubility of cyclopropanesulfonic acid will, therefore, be a balance between the strong polar and hydrogen-bonding interactions of the sulfonic acid group and the non-polar nature of the cyclopropyl ring. The general principle of "like dissolves like" provides a foundational, albeit simplistic, predictive tool.[13][14]

Predicting Solubility: A Multi-faceted Approach

While direct experimental data for cyclopropanesulfonic acid is scarce, we can employ theoretical models to anticipate its solubility behavior.

-

Qualitative Prediction based on Intermolecular Forces:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent hydrogen bond donors and acceptors. We can predict high solubility of cyclopropanesulfonic acid in these solvents due to the strong hydrogen bonding and dipole-dipole interactions with the sulfonic acid group.[13][15]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, the strong polarity should still facilitate the dissolution of the polar cyclopropanesulfonic acid. High to moderate solubility is expected.

-

Non-polar Solvents (e.g., hexane, toluene): The significant mismatch in polarity between the highly polar sulfonic acid group and these non-polar solvents suggests that the solubility will be very low. The energy required to break the strong solute-solute and solvent-solvent interactions would not be sufficiently compensated by weak solute-solvent interactions.[13]

-

-

Semi-Quantitative Prediction using Solvent Parameters:

-

Kamlet-Taft Parameters: This system characterizes solvents based on their hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π).[17][18][19][20][21] To predict the solubility of cyclopropanesulfonic acid, one would seek solvents with high α, β, and π values, corresponding to its ability to engage in all types of polar interactions.

-

Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle states that substances with similar HSP values are likely to be miscible. Determining the HSP of cyclopropanesulfonic acid would allow for a more quantitative prediction of its solubility in various solvents.

-

-

Computational Modeling:

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[22][23][24][25] By calculating the chemical potential of the solute in a given solvent, COSMO-RS can provide a quantitative estimate of solubility, often with good accuracy.[26]

-

Experimental Protocol for the Determination of Cyclopropanesulfonic Acid Solubility

Given the absence of readily available public data, a robust and well-documented experimental protocol is essential. The following outlines a comprehensive approach to determining the equilibrium solubility of cyclopropanesulfonic acid, designed to ensure scientific integrity and trustworthiness of the generated data. This protocol is in alignment with principles outlined in regulatory guidelines such as those from the FDA and EMA for the characterization of new drug substances.[2][27][28][29][30][31][32][33][34][35][36]

Materials and Equipment

-

Cyclopropanesulfonic acid (of known purity)

-

A range of common organic solvents (HPLC grade or equivalent) from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons)

-

Analytical balance (readable to at least 0.01 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow: A Step-by-Step Guide

The following workflow is designed to determine the equilibrium solubility of cyclopropanesulfonic acid.

Caption: Experimental workflow for equilibrium solubility determination.

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an amount of cyclopropanesulfonic acid that is in excess of its expected solubility into a series of vials.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials.

Step 2: Equilibration

-

Place the vials in a constant temperature orbital shaker set to a defined temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a sufficient speed and for an adequate duration to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

Step 4: Quantification

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of cyclopropanesulfonic acid.

-

Prepare a calibration curve using standards of known concentrations of cyclopropanesulfonic acid.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of cyclopropanesulfonic acid in that solvent at the specified temperature.

Self-Validating System for Trustworthiness

To ensure the reliability of the generated data, the following checks should be integrated into the protocol:

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

-

Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 4, 8, 16, 24, and 48 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.

-

Multiple Replicates: All determinations should be performed in at least triplicate to assess the precision of the method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted vs. Hypothetical Experimental Solubility of Cyclopropanesulfonic Acid at 25 °C

| Solvent Class | Solvent | Predicted Qualitative Solubility | Hypothetical Experimental Solubility (mg/mL) |

| Polar Protic | Water | High | > 100 |

| Methanol | High | > 100 | |

| Ethanol | High | > 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | > 100 |

| N,N-Dimethylformamide (DMF) | High | > 100 | |

| Acetonitrile | Moderate | 10 - 30 | |

| Acetone | Moderate | 10 - 30 | |

| Non-polar | Dichloromethane | Low | 1 - 10 |

| Toluene | Very Low | < 0.1 | |

| Hexane | Very Low | < 0.1 |

Note: The experimental values in this table are hypothetical and serve as an illustrative example. Actual experimental determination is required.

Conclusion: A Pathway to Informed Formulation Development

Understanding the solubility of cyclopropanesulfonic acid in common organic solvents is a critical step in its journey from a promising chemical entity to a viable therapeutic agent. While direct experimental data is not yet widely available, a combination of theoretical prediction based on its molecular structure and a rigorous, well-controlled experimental protocol can provide the necessary insights. By leveraging the principles of thermodynamics and intermolecular forces, and by adhering to a scientifically sound experimental design, researchers can confidently characterize the solubility profile of this important molecule. This knowledge will empower rational solvent selection for synthesis and purification, inform pre-formulation strategies, and ultimately accelerate the development of novel therapeutics incorporating the cyclopropanesulfonic acid scaffold.

References

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

-

ResearchGate. (n.d.). The Thermodynamics of Solubility*. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of the solubility, dissolution enthalpy and entropy of suberic acid in different solvents. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to Gibbs free energy. Retrieved from [Link]

-

Quora. (2021, April 6). What is more important for solubility, enthalpy or entropy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 10). Gibbs Free Energy of Solutes and Solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 16). The physical significance of the Kamlet–Taft π parameter of ionic liquids*. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Stenutz. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 6.6: Enthalpy and Entropy. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality guidelines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

-

YouTube. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

-

ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. Retrieved from [Link]

-

ACS Publications. (n.d.). Kamlet-Taft .pi. polarizability/dipolarity of mixtures of water with various organic solvents*. Retrieved from [Link]

-

ECA Academy. (2022, May 25). EMA Publishes Final Guidelines on Quality and Specifications for HMPs. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

-

(2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

-

MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (n.d.). Retrieved from [Link]

-

Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

-

RAPS. (2026, January 29). EMA issues guidelines on quality, therapeutic equivalence of inhaled drugs. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Directorate for the Quality of Medicines and Healthcare. Retrieved from [Link]

-

BioPharm International. (2015, August 3). FDA Issues Dissolution Testing Guidance. Retrieved from [Link]

-

(2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. njit.edu [njit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]

- 18. Kamlet-Taft solvent parameters [stenutz.eu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. scm.com [scm.com]

- 23. zenodo.org [zenodo.org]

- 24. 3ds.com [3ds.com]

- 25. researchgate.net [researchgate.net]

- 26. approcess.com [approcess.com]

- 27. fda.gov [fda.gov]

- 28. fda.gov [fda.gov]

- 29. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 30. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]

- 31. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances | FDA [fda.gov]

- 32. EMA Publishes Final Guidelines on Quality and Specifications for HMPs - ECA Academy [gmp-compliance.org]

- 33. fda.gov [fda.gov]

- 34. raps.org [raps.org]

- 35. biopharminternational.com [biopharminternational.com]

- 36. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Thermochemical properties of Cyclopropanesulfonic acid

An In-Depth Technical Guide to the Thermochemical Properties of Cyclopropanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Why" Behind the Data

In the landscape of modern drug development, the cyclopropyl group is a "privileged" structural motif. Its inherent ring strain and unique electronic properties can confer desirable pharmacological characteristics, including metabolic stability and enhanced potency. When combined with a strongly acidic sulfonic acid group, the resulting cyclopropanesulfonic acid moiety presents a compelling scaffold for new chemical entities. However, the very features that make it attractive—high ring strain and a polar, reactive functional group—also create a thermochemical profile that demands careful characterization.

An understanding of a molecule's thermochemical properties is not merely academic. It is a cornerstone of:

-

Chemical Process Safety: Predicting the potential for runaway reactions and decomposition events.

-

Polymorph Screening: Understanding the relative stabilities of different crystalline forms.

-

Reaction Optimization: Calculating reaction enthalpies to manage thermal loads in scaled-up syntheses.

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulations that guide drug design.

This guide provides both the theoretical underpinnings and practical, field-proven methodologies for determining the thermochemical properties of cyclopropanesulfonic acid.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is careful experimentation. The protocols described here are designed as self-validating systems, incorporating rigorous calibration and control measures.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is arguably the most critical thermochemical parameter, representing the energy change when a compound is formed from its constituent elements in their standard states. For an organosulfur compound like cyclopropanesulfonic acid, the most reliable method for its determination is oxygen bomb calorimetry.

The Causality Behind the Choice: Combustion calorimetry is a mature and highly accurate technique. By completely combusting a known mass of the sample in a high-pressure oxygen environment and precisely measuring the heat released, we can work backward to determine the enthalpy of formation.

Experimental Protocol: Rotating Bomb Calorimetry for an Organosulfur Compound

-

Sample Preparation: A pellet of high-purity (>99.5%) cyclopropanesulfonic acid is prepared. Its mass is determined to a precision of ±0.01 mg.

-

Bomb Loading: The pellet is placed in a platinum crucible within a specialized "rotating bomb" calorimeter. A small amount of water is added to the bomb to ensure that the combustion products (sulfuric and nitric acids) are in their standard aqueous states.

-

Pressurization and Ignition: The bomb is sealed, purged of atmospheric nitrogen, and filled with high-purity oxygen to approximately 30 atm. The sample is then ignited via a cotton fuse wire of known combustion energy.

-

Calorimetric Measurement: The bomb is submerged in a precisely known mass of water in a well-insulated calorimeter. The temperature change of the water is monitored with a high-resolution thermometer (e.g., a platinum resistance thermometer). To ensure all sulfuric acid formed dissolves, the bomb is rotated after combustion.

-

Correction and Calculation: The total energy change is corrected for the ignition energy, the formation of nitric acid from residual nitrogen, and other minor factors. The standard enthalpy of combustion (ΔcH°) is then calculated.

-

Derivation of ΔfH°: The standard enthalpy of formation is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and H₂SO₄(aq)).

Workflow for Enthalpy of Formation Determination

Caption: Workflow for determining enthalpy of formation using rotating bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions via DSC and TGA

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is crucial for heat transfer calculations in process scale-up. Differential Scanning Calorimetry (DSC) is the primary tool for this measurement.

Experimental Protocol: DSC for Heat Capacity Measurement

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

-

Baseline Measurement: An empty, hermetically sealed aluminum pan is run through the desired temperature program (e.g., -50°C to 200°C at 10°C/min) to establish a baseline.

-

Standard Measurement: A sapphire standard of known mass and heat capacity is run under the identical temperature program.

-

Sample Measurement: A precisely weighed sample of cyclopropanesulfonic acid is placed in another aluminum pan, sealed, and run under the same conditions.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline.

Thermogravimetric Analysis (TGA) should be run in parallel to identify decomposition temperatures, ensuring the DSC experiment is conducted within a safe and stable temperature range.

Part 2: Computational Approaches for Thermochemical Prediction

When experimental data is unavailable, or to provide theoretical validation, computational chemistry is an invaluable tool. For a molecule like cyclopropanesulfonic acid, with its strained ring and hypervalent sulfur atom, the choice of computational method is critical.

High-Accuracy Composite Methods

For obtaining "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values), high-accuracy composite methods are the preferred approach.[1] These methods approximate a very high-level calculation by combining results from several lower-level calculations.

-

Gaussian-n (Gn) Theories (e.g., G3, G4): These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.[1]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): This is another popular and robust composite method that has shown excellent performance for organosulfur compounds.[1][2]

Computational Workflow: Predicting Gas-Phase Enthalpy of Formation

-

Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., cc-pVTZ).[1] Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) with progressively larger basis sets.

-

Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies.

-

Atomization Energy: The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms from the final computed energy of the molecule.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the TAE and the known experimental enthalpies of formation of the individual atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.

Logical Relationship of Computational Steps

Caption: Logical flow for calculating gas-phase enthalpy of formation via composite methods.

Part 3: Anticipated Thermochemical Characteristics

While direct data for cyclopropanesulfonic acid is sparse, we can synthesize information from related compounds to anticipate its properties.

The Influence of the Cyclopropyl Ring

The three-membered ring of cyclopropane is highly strained. This strain energy contributes significantly and positively to its enthalpy of formation.

-

Cyclopropane: The standard gas-phase enthalpy of formation is +53.3 kJ/mol.[3] This is substantially higher than that of its acyclic isomer, propane (-104.99 kJ/mol).

-

Cyclopropanecarboxylic Acid: While a direct comparison is more complex, the presence of the strained ring is a major thermochemical feature.[4][5]

This ring strain is a critical factor for safety analysis. The energy released upon ring-opening can be substantial and must be considered in reaction hazard assessments.

The Contribution of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and contributes significantly to the overall thermodynamic stability of the molecule, though it also introduces a site of high reactivity. Thermochemical data for simple sulfonic acids like methanesulfonic acid would serve as a baseline for estimating the group contribution.

Summary of Target Thermochemical Data

The following table outlines the key thermochemical properties for cyclopropanesulfonic acid that should be targeted for determination, along with the recommended primary methodology.

| Property | Symbol | Phase | Recommended Method | Significance |

| Enthalpy of Formation | ΔfH° | Solid, Gas | Rotating Bomb Calorimetry (Solid), Computational (Gas) | Fundamental stability, reaction energetics |

| Standard Entropy | S° | Gas | Computational (Statistical Mechanics) | Gibbs free energy calculations, equilibrium position |

| Heat Capacity | Cp | Solid, Gas | Differential Scanning Calorimetry (Solid), Computational (Gas) | Process safety, heat transfer calculations |

| Enthalpy of Fusion | ΔfusH° | Solid to Liquid | Differential Scanning Calorimetry | Polymorph stability, melting behavior |

| Enthalpy of Vaporization | ΔvapH° | Liquid to Gas | TGA/DSC, Correlation methods | Phase change energetics, distillation design |

Conclusion

The thermochemical characterization of cyclopropanesulfonic acid is an essential undertaking for any research or development program utilizing this versatile chemical scaffold. In the absence of established literature values, a systematic approach combining rigorous experimental techniques like rotating bomb calorimetry and DSC with high-accuracy computational methods provides a robust pathway to obtaining this critical data. The methodologies outlined in this guide are grounded in decades of thermochemical research and offer a self-validating framework for generating reliable, publication-quality data. By investing in this foundational knowledge, researchers can mitigate safety risks, optimize synthetic processes, and ultimately accelerate the development of novel therapeutics.

References

- National Institutes of Health. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

-

ResearchGate. Thermochemistry of Organosulfur Compounds. Available from: [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available from: [Link]

-

National Institute of Standards and Technology. Cyclopropanecarboxylic acid - NIST WebBook. Available from: [Link]

-

Active Thermochemical Tables. Cyclopropane Enthalpy of Formation. Available from: [Link]

-

ResearchGate. Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory. Available from: [Link]

-

National Center for Biotechnology Information. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem. Available from: [Link]

-

National Institutes of Health. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC. Available from: [Link]

-

National Institute of Standards and Technology. Cyclopropane - NIST WebBook. Available from: [Link]

-

National Institutes of Health. Modeling the gas-phase thermochemistry of organosulfur compounds - PubMed. Available from: [Link]

Sources

- 1. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling the gas-phase thermochemistry of organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopropane [webbook.nist.gov]

- 4. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

Methodological & Application

Application Note: Cyclopropanesulfonic Acid (CPSA) in Organic Synthesis and Drug Development

Executive Summary

Cyclopropanesulfonic acid (CPSA) represents a strategic alternative to Methanesulfonic acid (MSA) and p-Toluenesulfonic acid (pTSA) in the pharmaceutical toolkit. While chemically similar to MSA as a strong alkane sulfonic acid (pKa ≈ -1.9), the introduction of the cyclopropyl moiety alters the lipophilicity and packing efficiency of the resulting salts. This guide details the application of CPSA primarily as a salt-forming agent for Active Pharmaceutical Ingredients (APIs) to resolve solubility or crystallinity issues, and secondarily as a strong Brønsted acid catalyst for esterification and deprotection reactions where specific solvent compatibility is required.

Critical Distinction: Do not confuse Cyclopropanesulfonic acid (Strong Acid) with Cyclopropanecarboxylic acid (Weak Acid, pKa ~4.8) or Cyclopropanesulfonamide (Drug Intermediate).[1]

Part 1: Physicochemical Profile & Strategic Value

The "Designer Salt" Advantage

In drug development, selecting the correct counter-ion is critical for bioavailability. While Mesylates (MSA salts) are industry standards, they occasionally suffer from high hygroscopicity or form amorphous "oils" rather than crystals.

CPSA offers a "Goldilocks" zone:

-

Acidity: Strong enough (pKa < -1) to protonate weak bases (pyridines, anilines) where carboxylic acids fail.

-

Sterics & Lipophilicity: The cyclopropyl group is more lipophilic and sterically demanding than the methyl group of MSA. This subtle change often disrupts the solvation shell enough to induce crystallization in molecules that otherwise "oil out" with MSA.

Property Comparison Table[2][3]

| Property | Methanesulfonic Acid (MSA) | Cyclopropanesulfonic Acid (CPSA) | p-Toluenesulfonic Acid (pTSA) |

| Structure | |||

| Acid Strength (pKa) | -1.9 (Strong) | ~ -1.5 to -1.9 (Strong) | -2.8 (Strong) |

| Physical State | Liquid | Liquid / Low-melting Solid | Solid |

| Lipophilicity | Low (Hydrophilic) | Moderate (Amphiphilic character) | High (Lipophilic) |

| Primary Use | General Catalysis, Salts | Problem-Solving Salts , Catalysis | Organic Soluble Catalysis |

| Safety | Corrosive | Corrosive | Corrosive |

Part 2: Decision Logic for Catalyst Selection

The following decision tree illustrates when a researcher should deploy CPSA during Process R&D.

Figure 1: Strategic selection workflow for deploying CPSA in salt screening. CPSA is the logical "next step" when MSA yields non-crystalline material.

Part 3: Experimental Protocols

Protocol A: API Salt Screening (Crystallization)

Objective: To convert a free base API into a crystalline cyclopropanesulfonate salt. Scope: Suitable for weak bases (pyridines, quinolines, anilines) that failed to crystallize with HCl or MSA.

Materials:

-

API Free Base (1.0 eq)

-

Cyclopropanesulfonic Acid (1.05 eq) - Note: Often generated in situ from the chloride if the free acid is unavailable, but commercial free acid is preferred for purity.

-

Solvents: Isopropyl Acetate (IPAc), Ethanol, or Acetone.

Procedure:

-

Dissolution: Dissolve 500 mg of API Free Base in 5 mL of warm Isopropyl Acetate (50°C). If insoluble, add Ethanol dropwise until clear.

-

Acid Addition: Prepare a 1M solution of CPSA in the same solvent. Add 1.05 equivalents slowly to the stirred API solution.

-

Nucleation:

-

Observation: Watch for immediate turbidity.

-

If Oil Forms: Reheat to dissolve the oil, then cool very slowly (1°C/min) to room temperature.

-

Seeding: If available, add a seed crystal. If not, scratch the glass surface.

-

-

Aging: Stir the slurry at room temperature for 12–24 hours. This "Ostwald ripening" is crucial for converting metastable amorphous forms into stable polymorphs.

-

Filtration: Filter the white solid under vacuum. Wash with cold Isopropyl Acetate.

-

Analysis: Dry at 40°C under vacuum. Analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm crystallinity and melting point.

Protocol B: Acid-Catalyzed Esterification (Fischer)

Objective: Esterification of a sterically hindered carboxylic acid using CPSA as a catalyst. Rationale: CPSA provides a non-oxidizing, highly acidic medium similar to MSA but with higher organic solubility in non-polar solvents (e.g., Toluene) compared to Sulfuric Acid.

Reaction Scheme:

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Carboxylic Acid (10 mmol), Alcohol (12-15 mmol), and Toluene (30 mL).

-

Catalyst Addition: Add Cyclopropanesulfonic acid (1.0 mmol, 10 mol%).

-

Safety: CPSA is corrosive.[2] Wear gloves and handle in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (typically 2-4 hours). Monitor via TLC or HPLC.

-

Workup:

-

Cool to room temperature.

-

Wash the organic layer with sat.

(2 x 15 mL) to neutralize the catalyst and unreacted acid. -

Wash with Brine (1 x 15 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

Part 4: Mechanistic Workflow

The following diagram details the catalytic cycle and the specific role of the cyclopropyl group in stabilizing the transition state or salt lattice.

Figure 2: Catalytic cycle of CPSA in esterification. The strong acidity facilitates rapid protonation of the carbonyl oxygen, while the conjugate base (cyclopropanesulfonate) remains non-nucleophilic and stable.

Part 5: References

-

Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.

-

Foundational text on why salt selection (Mesylate vs. others) matters for solubility.

-

-

Wermuth, C. G. (2002). "Selectivity in the preparation of salts." The Practice of Medicinal Chemistry, 2nd Ed. Academic Press.

-

Discusses the use of sulfonic acids in optimizing physicochemical properties.

-

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15765418, Cyclopropanesulfonamide (and derivatives).

-

Source for structural data and related derivatives used in pharma.[3]

-

-

Patent WO2009053281A1. "Process for the preparation of cyclopropyl sulfonamide."[4]

-

Describes the synthesis and handling of cyclopropanesulfonic acid derivatives.

-

-

Patent US8466289B2. "Heterocyclic compounds as MEK inhibitors."

-

Specific example of Cyclopropanesulfonate salts used in active drug substances (Refametinib intermediates).

-

Sources

- 1. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]

- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of Cyclopropanesulfonic Acid (CP-SA) in Pharmaceutical Intermediates

Executive Summary & Scientific Context

Cyclopropanesulfonic acid (CP-SA, CAS: 669-35-2) is a critical building block in the synthesis of antiviral protease inhibitors (e.g., Grazoprevir) and other cyclopropyl-containing pharmacophores. While CP-SA itself is a strong acid, its downstream reaction with alcohols can generate cyclopropanesulfonate esters , which are potent alkylating agents and classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

Consequently, quantifying residual CP-SA in drug substances is not merely a yield calculation—it is a critical quality attribute (CQA) to control the risk of PGI formation.

The Analytical Challenge

CP-SA presents a "perfect storm" of analytical difficulties:

-

High Polarity: It elutes in the void volume of standard C18 Reverse-Phase LC (RPLC).

-

Lack of Chromophore: It is UV-transparent (no conjugated

-system), rendering HPLC-UV/DAD useless for trace analysis without indirect detection. -

Low Molecular Weight (122.14 Da): It falls in the noisy low-mass region of many mass spectrometers.

This guide details two validated pathways to overcome these challenges: a Direct Injection HILIC-MS/MS method (Gold Standard) and a Derivatization GC-MS method (Orthogonal).

Strategic Method Selection

The choice between LC-MS and GC-MS depends heavily on the sample matrix and the required Limit of Quantitation (LOQ).

Figure 1: Decision matrix for selecting the analytical approach based on matrix solubility and polarity.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Unlike RPLC, HILIC uses a water-rich layer on a polar stationary phase to retain polar analytes. This is the preferred method for high-throughput analysis as it avoids time-consuming derivatization.

Chromatographic Conditions[3][4][5][6][7][8][9][10]

| Parameter | Specification | Rationale |

| Column | Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z, 2.1 x 100 mm, 2.7 µm) | Zwitterionic phases provide electrostatic interaction and hydrogen bonding, essential for retaining sulfonic acids. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | High pH ensures CP-SA is fully ionized (anionic) and improves peak shape on zwitterionic columns. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content induces the HILIC partition mechanism. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |

| Gradient | 90% B to 40% B over 10 mins | Elutes the polar acid by increasing water content (increasing elution strength in HILIC). |

| Injection Vol. | 2 - 5 µL | Low volume prevents solvent mismatch effects common in HILIC. |

Mass Spectrometry Settings (ESI-)

Sulfonic acids ionize exceptionally well in Negative Electrospray Ionization (ESI-) mode.

-

Source: ESI Negative

-

Capillary Voltage: -3500 V

-

Gas Temp: 300°C

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Type |

| CP-SA | 121.0 [M-H]⁻ | 80.0 [SO₃]⁻ | 25 | 100 | Quantifier |

| CP-SA | 121.0 [M-H]⁻ | 57.0 [C₃H₅]⁻ | 35 | 100 | Qualifier |

| IS (MSA-d3) | 98.0 [M-H]⁻ | 79.0 [SO₃]⁻ | 25 | 100 | Internal Std |

Note: Use Methanesulfonic acid-d3 (MSA-d3) or a deuterated analog of CP-SA as the Internal Standard (IS) to correct for matrix suppression.

Method B: GC-MS (Orthogonal Approach)

Since CP-SA is non-volatile, it must be derivatized. Methylation is preferred over silylation for sulfonic acids due to the high stability of the resulting methyl ester.

Derivatization Protocol (Methylation)[4][11]

Reagents: Trimethyl orthoacetate (TMOA) or Thionyl Chloride/Methanol.

Reaction:

Step-by-Step Workflow:

-

Extraction: Weigh 50 mg of sample into a centrifuge tube. Extract with 1 mL Methanol.

-

Derivatization: Add 200 µL of derivatizing agent (e.g., 10% Acetyl Chloride in MeOH or TMOA).

-

Incubation: Seal and heat at 60°C for 30 minutes.

-

Neutralization: Cool to room temp. Add 1 mL saturated NaHCO₃ (carefully, gas evolution).

-

Extraction: Add 1 mL Dichloromethane (DCM) containing Internal Standard (e.g., Methyl methanesulfonate-d3). Vortex and centrifuge.[3]

-

Injection: Inject the bottom DCM layer.

GC-MS Parameters[4][5][11]

-

Column: DB-Wax or HP-5MS UI (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 50°C (1 min hold)

10°C/min -

Detection: EI Source (70 eV), SIM Mode.

-

Target Ion: m/z 136 (Molecular ion of Methyl Cyclopropanesulfonate) or m/z 79 (Base peak).

-

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is robust for regulatory submission, the following validation parameters must be met.

| Parameter | Acceptance Criteria | Experimental Note |

| Specificity | No interference at RT of CP-SA in blank matrix. | Inject blank solvent and blank matrix (drug substance without CP-SA). |

| Linearity | Range: 50% to 150% of the specification limit (e.g., 10 ppm). | |

| Accuracy (Recovery) | 80% - 120% | Spike CP-SA into the sample matrix at 3 levels (LOQ, 100%, 150%). |

| Precision (Repeatability) | RSD | 6 injections of the standard at the specification limit. |

| LOQ (Sensitivity) | S/N | Typically 0.5 - 1.0 ppm is achievable with Triple Quad MS. |

| Solution Stability | Change in response | Critical for HILIC mobile phases which can evaporate/shift pH. |

Common Troubleshooting (HILIC)

-

Drifting Retention Times: HILIC columns require long equilibration (at least 20 column volumes). Ensure the "Water layer" on the silica surface is stable.

-

Peak Tailing: Usually indicates metal chelation or pH mismatch. Ensure the buffer concentration is at least 10mM.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

-

Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A, 1218(35), 5920-5938. Link

-

Teo, E. C., et al. (2015). Determination of genotoxic impurities in starting materials and drug substances using orthogonal analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 103, 28-36. Link

-

Agilent Technologies. (2020). Analysis of Polar Organic Acids by HILIC-MS/MS. Application Note 5994-2234EN. Link

Sources

- 1. lcms.cz [lcms.cz]